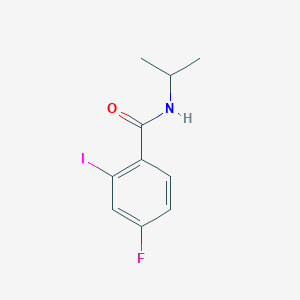![molecular formula C23H15F2N3O5S B2606053 3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 380343-20-4](/img/structure/B2606053.png)
3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluoromethoxy and nitrophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of anthranilamide with various aldehydes or ketones in the presence of a catalyst. For instance, the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, has been reported to be effective . The reaction is usually carried out in ethanol under reflux conditions, leading to good to high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as crystallization, filtration, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O5S/c24-22(25)33-17-11-9-15(10-12-17)27-21(30)18-3-1-2-4-19(18)26-23(27)34-13-20(29)14-5-7-16(8-6-14)28(31)32/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSYXCFSLBSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B2605975.png)
![4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide](/img/structure/B2605976.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)

![(1S,4S,7R,8S,11R,12S,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-6-ol](/img/structure/B2605980.png)
![N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2605981.png)
![5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2605982.png)
![N-(2-acetamidoethyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B2605983.png)
![(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2605984.png)


![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)
